molecular formula C6H3FN2O B13595919 3-Fluoro-2-isocyanatopyridine

3-Fluoro-2-isocyanatopyridine

Cat. No.: B13595919
M. Wt: 138.10 g/mol
InChI Key: OFEVKOLKGRZPSW-UHFFFAOYSA-N
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Description

3-Fluoro-2-isocyanatopyridine is a fluorinated pyridine derivative with the molecular formula C6H3FN2O. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and isocyanate groups on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-isocyanatopyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be converted to this compound through subsequent reactions involving isocyanate formation.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions are conducted at temperatures ranging from 450 to 500°C to achieve the desired fluorinated products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride and potassium tert-butoxide are commonly used.

    Addition Reactions: Amines and alcohols are typical nucleophiles that react with the isocyanate group.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Addition Reactions: Products include urea and carbamate derivatives.

Scientific Research Applications

3-Fluoro-2-isocyanatopyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential use in pharmaceuticals due to their unique chemical properties.

    Industry: It is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isocyanatopyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-isocyanatopyridine
  • 4-Fluoro-2-isocyanatopyridine
  • 2,6-Difluoropyridine

Uniqueness

3-Fluoro-2-isocyanatopyridine is unique due to the specific positioning of the fluorine and isocyanate groups on the pyridine ring.

Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

3-fluoro-2-isocyanatopyridine

InChI

InChI=1S/C6H3FN2O/c7-5-2-1-3-8-6(5)9-4-10/h1-3H

InChI Key

OFEVKOLKGRZPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N=C=O)F

Origin of Product

United States

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